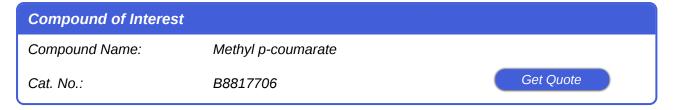


Spectroscopic and Biological Profile of Methyl p-Coumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and skin-whitening properties. This technical guide provides a comprehensive overview of the spectroscopic data of **methyl p-coumarate**, detailed experimental protocols for its characterization, and a visualization of its role in key biological pathways.

Spectroscopic Data

The structural elucidation of **methyl p-coumarate** is confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of **Methyl p-Coumarate**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.63	d	16.0	H-7
7.44	d	8.6	H-2, H-6
6.83	d	8.6	H-3, H-5
6.31	d	16.0	H-8
5.40 (br s)	S	-	-ОН
3.77	S	-	-OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of **Methyl p-Coumarate**[1]

Chemical Shift (δ) ppm	Assignment
167.8	C-9 (C=O)
160.0	C-4
144.9	C-7
130.5	C-2, C-6
125.1	C-1
115.9	C-3, C-5
114.0	C-8
51.4	-OCH₃

Solvent: DMSO-d $_6$, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Methyl p-Coumarate



Wavenumber (cm ⁻¹)	Assignment
3383	O-H stretching (phenolic)
1685	C=O stretching (ester)
1630	C=C stretching (alkene)
1605, 1515	Aromatic C=C stretching
1270, 1170	C-O stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Methyl p-Coumarate

m/z	Relative Intensity (%)	Assignment
178	100	[M]+
147	85	[M - OCH₃] ⁺
119	55	[M - COOCH₃] ⁺
91	30	[C7H7]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

A sample of **methyl p-coumarate** (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are



recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy:

A small amount of dry **methyl p-coumarate** (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of **methyl p-coumarate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure good separation. The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

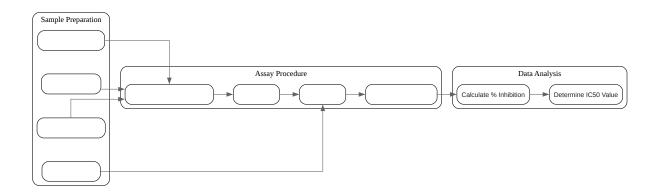
Biological Activity and Signaling Pathways

Methyl p-coumarate exhibits notable biological activities, including the inhibition of melanin synthesis and anti-inflammatory effects. The following diagrams illustrate the experimental workflow for assessing tyrosinase inhibition and the signaling pathway involved in its anti-inflammatory action.



Melanin Synthesis Inhibition

Methyl p-coumarate is known to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway. This inhibitory action makes it a potential agent for skin whitening applications.



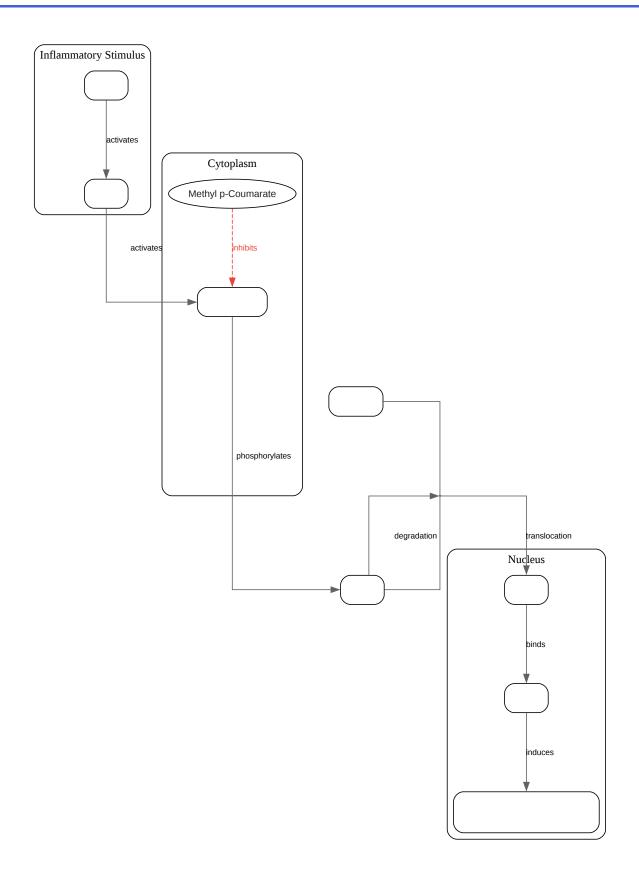
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Workflow for Tyrosinase Inhibition Assay

Anti-inflammatory Action

Methyl p-coumarate has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.





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Inhibition of the NF-kB Signaling Pathway



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References

- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study PMC [pmc.ncbi.nlm.nih.gov]
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